BAY-677

Descripción

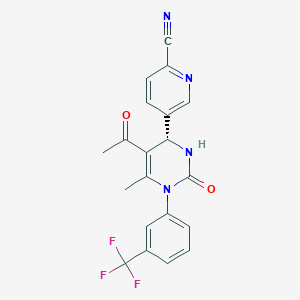

Structure

3D Structure

Propiedades

IUPAC Name |

5-[(6S)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIVGIFOWOVINL-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117404-84-7 |

Source

|

| Record name | BAY-677 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2117404847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-677 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RWG27AN5N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BAY-677

Notice to Researchers, Scientists, and Drug Development Professionals:

Initial research indicates that BAY-677 is designated as an inactive control for the compound BAY-678. As an inactive enantiomer, it is utilized in experimental settings to ensure that the observed effects of BAY-678 are due to its specific chemical structure and not to other, non-specific factors.

Consequently, there is a lack of publicly available data regarding a distinct mechanism of action, signaling pathways, or significant biological activity for BAY-677 itself. The scientific literature focuses on its role as a negative control rather than an active pharmacological agent.

Given the nature of BAY-677 as an inactive control, a detailed technical guide on its "core mechanism of action" cannot be compiled.

However, the initial literature search inadvertently retrieved information on other compounds with similar nomenclature that do possess well-documented mechanisms of action and extensive research data. These include:

-

MK-677 (Ibutamoren): An orally active, non-peptide ghrelin receptor agonist and growth hormone secretagogue.[1][2][3]

-

BAY 11-7082: An inhibitor of IκB kinase (IKK) with broad anti-inflammatory activity.[4][5]

-

BAY 87-2243: A potent and selective inhibitor of hypoxia-inducible factor-1 (HIF-1) activation.[6]

-

BAY-885: A novel inhibitor of MEK5/ERK5 signaling with anti-tumor effects in breast cancer.[7]

Should a comprehensive technical guide on one of these alternative compounds be of interest, please specify which compound you would like to be the subject of the in-depth report. The subsequent guide will adhere to all originally requested requirements, including structured data tables, detailed experimental protocols, and Graphviz visualizations of signaling pathways.

References

- 1. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

BAY-677 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of MK-677 (Ibutamoren)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-677, also known as Ibutamoren, is a potent, orally active, non-peptidic growth hormone secretagogue that mimics the action of ghrelin.[1][2][3] It stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) by acting as an agonist at the ghrelin receptor (GHS-R1a).[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data associated with MK-677.

Discovery and Development

Ibutamoren was first synthesized in 1985 by scientists at Chugai Pharmaceuticals.[1] The initial development focused on its potential to treat children with stunted growth.[1] As a non-peptide small molecule, MK-677 offered the significant advantage of oral bioavailability over injectable peptide-based growth hormone secretagogues.[3] Its development was aimed at addressing conditions associated with growth hormone deficiency, such as muscle wasting and osteoporosis.[3]

Synthesis of MK-677

A facile and improved synthetic route for MK-677 has been described, with a key step involving a Fischer indole/reduction strategy.[4] The overall yield of one optimized sequence is reported to be 48% from isonipecotic acid.[4]

Key Intermediates and Reactions

The synthesis involves the preparation of key intermediates, including N-protected piperidine carboxaldehyde and N-Boc-O-benzyl-d-serine.[4] A multi-step reaction sequence is utilized to construct the final spiroindoline-based structure of MK-677.[5]

While a detailed, step-by-step protocol is proprietary and not fully disclosed in the public literature, the general synthetic strategy is outlined as follows:

-

Preparation of the Spiroindoline Core: This is a critical part of the synthesis and is achieved through a Fischer indole synthesis followed by a reduction.[4]

-

Coupling with the Amino Acid Derivative: The spiroindoline core is then coupled with a protected serine derivative.

-

Final Assembly and Deprotection: The final steps involve the addition of the 2-amino-2-methylpropanamide moiety and subsequent deprotection to yield the active compound.

Mechanism of Action

MK-677 is a selective agonist of the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR).[3] By mimicking the action of endogenous ghrelin, MK-677 stimulates the pituitary gland to release growth hormone.[3][6]

Ghrelin Receptor Signaling Pathways

The activation of the GHS-R1a by MK-677 initiates a cascade of intracellular signaling events. The receptor can couple to multiple G-protein subtypes, leading to diverse downstream effects.[7][8][9]

-

Gαq/11 Pathway: This is considered the canonical pathway for ghrelin receptor signaling.[9] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in GH secretion.[8][9]

-

Gαi/o Pathway: The ghrelin receptor can also couple to Gαi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9]

-

Gα12/13 Pathway: Activation of Gα12/13 leads to the activation of the RhoA signaling pathway.[7][8]

Preclinical Data

Preclinical studies in animal models have been instrumental in characterizing the pharmacological profile of MK-677.

Pharmacodynamic Studies in Rats

| Parameter | Treatment Group | Result | Reference |

| Peak GH Concentration | MK-677 (4 mg/kg) | 1.8-fold increase vs. baseline | [10] |

| GH AUC | MK-677 (4 mg/kg) | 1090 ng/min/mL | [10] |

| GH AUC | Control (distilled water) | 206 ng/min/mL | [10] |

| GH Response after 6 weeks | MK-677 (4 mg/kg) | Abolished | [10] |

| Body Growth after 6 weeks | MK-677 (4 mg/kg) | No increase vs. control | [10] |

| Serum IGF-I after 6 weeks | MK-677 (4 mg/kg) | No increase vs. control | [10] |

Studies in a Mouse Model of Alzheimer's Disease (5XFAD)

| Parameter | Treatment Group | Result | Reference |

| Aβ Burden (deep cortical layers) | MK-0677 | 23% decrease vs. vehicle | [11] |

| 4G8-positive Areas (frontal cortex) | MK-0677 | 30% decrease vs. vehicle | [11] |

| Iba-1-positive Areas (neuroinflammation) | MK-0677 | Significant decrease vs. vehicle | [11] |

| GFAP-positive Areas (neuroinflammation) | MK-0677 | Significant decrease vs. vehicle | [11] |

Clinical Data

MK-677 has been evaluated in several clinical trials, primarily in older adults and patient populations with conditions that may benefit from increased growth hormone levels.

Effects on Body Composition and GH/IGF-I Levels in Healthy Older Adults

| Parameter (12-month treatment) | MK-677 (25 mg/day) | Placebo | p-value | Reference |

| Change in Fat-Free Mass (kg) | +1.1 | -0.5 | <0.001 | [12][13] |

| Change in Body Weight (kg) | +2.7 | +0.8 | 0.003 | [12][13] |

| 24-h Mean GH Increase (fold) | 1.8 | - | <0.001 | [12][13] |

| Serum IGF-I Increase (fold) | 1.5 | - | <0.001 | [12][13] |

| Change in Fasting Blood Glucose (mmol/L) | +0.3 | - | 0.015 | [12] |

| Change in LDL Cholesterol (mmol/L) | -0.14 | - | 0.026 | [12] |

Effects in Patients with Hip Fracture

| Parameter (6-month treatment) | MK-0677 | Placebo | Reference |

| Increase in Serum IGF-I | 84% | 17% | [14] |

| Functional Performance Measures | No significant difference | - | [14] |

Effects in Patients with Alzheimer's Disease

A 12-month study in patients with mild to moderate Alzheimer's disease found that while MK-677 significantly increased serum IGF-1 levels, it did not show a significant difference from placebo in slowing disease progression based on the assessed clinical outcomes.[15]

| Parameter (12-month treatment) | MK-677 (25 mg) | Placebo | Reference |

| Increase in Serum IGF-1 | 72.9% | - | [15] |

| CIBIC-plus, ADAS-Cog, ADCS-ADL, CDR-sob scores | No significant difference | - | [15] |

Experimental Protocols

Detailed experimental protocols are often proprietary. However, based on published literature, the general methodologies for key experiments are outlined below.

Growth Hormone Measurement in Rats

This protocol involves the oral administration of MK-677 to rats, followed by serial blood sampling to determine the pharmacokinetic profile of growth hormone release.[10] Plasma is separated and stored frozen until analysis using a specific immunoassay for rat growth hormone.

Clinical Trial Protocol for Healthy Older Adults

This outlines a typical randomized, double-blind, placebo-controlled clinical trial design to evaluate the long-term effects of MK-677.[12][13] Key assessments include body composition analysis using dual-energy X-ray absorptiometry (DXA) and measurement of hormonal and metabolic parameters.

Conclusion

MK-677 (Ibutamoren) is a well-characterized, orally bioavailable growth hormone secretagogue with a clear mechanism of action as a ghrelin receptor agonist. Preclinical and clinical studies have consistently demonstrated its ability to increase GH and IGF-1 levels. While it has shown positive effects on body composition, particularly in increasing fat-free mass in older adults, its clinical efficacy in improving functional outcomes and in disease states like Alzheimer's remains to be definitively established. Further research is warranted to explore its full therapeutic potential.

References

- 1. aphscience.com [aphscience.com]

- 2. animalsupps.co [animalsupps.co]

- 3. swolverine.com [swolverine.com]

- 4. researchgate.net [researchgate.net]

- 5. MK-677 synthesis - chemicalbook [chemicalbook.com]

- 6. lotilabs.com [lotilabs.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. acpjournals.org [acpjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Navigating Target Identification and Validation: A Comprehensive Guide to MK-677 (Ibutamoren)

Disclaimer: Initial searches for "BAY-677" did not yield specific information on a compound with that designation involved in target identification. The following guide is based on the extensive research and development of MK-677 (Ibutamoren) , a well-documented growth hormone secretagogue, and it is presumed that this is the compound of interest.

This technical guide provides an in-depth overview of the target identification and validation process for MK-677 (Ibutamoren), a potent, orally active, non-peptidic agonist of the ghrelin receptor.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the experimental methodologies, quantitative data, and signaling pathways central to the characterization of this compound.

Executive Summary

MK-677, also known as Ibutamoren, was identified as a selective agonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), the endogenous receptor for the hormone ghrelin.[1][2][5] Its mechanism of action involves mimicking ghrelin to stimulate the release of growth hormone (GH) and subsequently insulin-like growth factor 1 (IGF-1) from the pituitary gland.[5][6] The identification and validation of GHS-R1a as the direct target of MK-677 were accomplished through a series of binding and functional assays, further substantiated by in vivo studies in both animal models and human clinical trials.

Target Identification: Pinpointing the Ghrelin Receptor

The primary molecular target of MK-677 was identified as the G-protein coupled receptor (GPCR) GHS-R1a. This was determined through competitive radioligand binding assays.

Experimental Approach: Radioligand Binding Assays

Competitive binding assays were crucial in demonstrating that MK-677 directly interacts with the ghrelin receptor. These experiments typically involve using a radiolabeled form of a known ligand for the receptor (e.g., [³⁵S]MK-677 or ¹²⁵I-ghrelin) and measuring the ability of unlabeled MK-677 to displace the radioligand.[7] The displacement curve is then used to determine the binding affinity (Ki) of MK-677 for the GHS-R1a.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="vee"];

}

Caption: Workflow for Radioligand Binding Assay.

Target Validation: Confirming Biological Activity

Following the identification of GHS-R1a as the binding target, a series of in vitro and in vivo experiments were conducted to validate that engagement of this target by MK-677 leads to a functional biological response.

In Vitro Validation: Functional Assays

Calcium Mobilization Assay: The ghrelin receptor is known to couple primarily through the Gq/11 G-protein, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and subsequent release of intracellular calcium.[8][9][10] Calcium mobilization assays are therefore a key method to confirm the agonist activity of MK-677. In these assays, cells expressing GHS-R1a are loaded with a calcium-sensitive fluorescent dye. Upon addition of MK-677, an increase in intracellular calcium is measured as a change in fluorescence, indicating receptor activation.[10][11][12][13][14]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead="vee"];

}

Caption: Workflow for Calcium Mobilization Assay.

In Vivo Validation: Preclinical and Clinical Studies

The functional activity of MK-677 was further confirmed in animal models and human clinical trials. Oral administration of MK-677 has been shown to significantly increase serum levels of GH and IGF-1 in a dose-dependent manner.[15][16] Long-term studies have demonstrated effects on body composition, including an increase in fat-free mass.[17][18]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of MK-677.

Table 1: In Vitro Activity of MK-677

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (IC₅₀) | ~5 nM | Radioligand Binding (¹²⁵I-ghrelin displacement) | [19] |

| Binding Affinity (IC₅₀) | 0.3 nM | Radioligand Binding ([³⁵S]MK-677) | [7] |

| Functional Potency (EC₅₀) | 1.1 nM | Aequorin-based Calcium Assay | [7] |

Table 2: Pharmacodynamic Effects of MK-677 in Humans

| Parameter | Dose | Change from Baseline | Study Population | Reference |

| Peak GH Response | 25 mg | 55.9 ± 31.7 µg/L (single dose) | Healthy Volunteers | [15][20] |

| Mean IGF-1 Concentration | 25 mg | Increase to 264 ± 31 ng/mL | Healthy Volunteers | [15][20] |

| Fat-Free Mass | 25 mg/day for 1 year | +1.1 kg | Healthy Older Adults | [18] |

| Serum IGF-1 Levels | 25 mg/day for 1 year | ~1.5-fold increase | Healthy Older Adults | [18] |

Signaling Pathway

MK-677 activates the GHS-R1a, which primarily signals through the Gq pathway, but can also involve other G-proteins.

Caption: GHS-R1a Signaling Pathway Activated by MK-677.

Experimental Protocols

Radioligand Binding Assay Protocol (Competitive)

-

Membrane Preparation:

-

Culture cells stably or transiently expressing GHS-R1a.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[21]

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.[21]

-

Determine protein concentration using a standard method (e.g., BCA assay).[21]

-

-

Binding Reaction:

-

In a 96-well plate, add membrane preparation (typically 3-20 µg of protein for cell membranes).[21]

-

Add a fixed concentration of radiolabeled ligand (e.g., [³⁵S]MK-677 or ¹²⁵I-ghrelin).

-

Add varying concentrations of unlabeled MK-677.

-

For non-specific binding control wells, add a high concentration of unlabeled ligand.

-

Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[21]

-

-

Separation and Detection:

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the log concentration of unlabeled MK-677.

-

Fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay Protocol

-

Cell Preparation:

-

Seed cells expressing GHS-R1a into a 96-well black-walled, clear-bottom plate and culture overnight.[14]

-

On the day of the assay, remove the culture medium.

-

-

Dye Loading:

-

Compound Addition and Signal Detection:

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the log concentration of MK-677.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Conclusion

The identification and validation of the ghrelin receptor (GHS-R1a) as the direct molecular target of MK-677 (Ibutamoren) is a well-established example of a successful drug discovery process. The use of radioligand binding assays definitively demonstrated a high-affinity interaction, while functional assays, such as calcium mobilization, confirmed its agonist activity. These in vitro findings were robustly translated to in vivo models and human studies, where MK-677 demonstrated its intended pharmacodynamic effect of stimulating the growth hormone axis. This comprehensive body of evidence firmly establishes the mechanism of action of MK-677 and provides a clear framework for the target identification and validation of novel GPCR-targeting compounds.

References

- 1. Ibutamoren (MK-677): Comprehensive Guide to Growth Hormone Benefits [pharmaprodia.com]

- 2. peptidessupply.com [peptidessupply.com]

- 3. rawamino.com [rawamino.com]

- 4. Ibutamoren | TargetMol [targetmol.com]

- 5. synergyresearchpeptides.com [synergyresearchpeptides.com]

- 6. Ibutamoren – Also known as Ibutamoren Mesylate or MK-677 [medicalhealthinstitute.com]

- 7. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oral Ghrelin Mimetic May Improve Body Composition, Clinical Outcomes [medscape.com]

- 18. acpjournals.org [acpjournals.org]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. giffordbioscience.com [giffordbioscience.com]

BAY-677: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-677 is a chemical compound that serves as an essential tool in the study of inflammatory processes mediated by human neutrophil elastase (HNE). It is the inactive (S)-enantiomer of BAY-678, a potent and selective inhibitor of HNE.[1][2] Due to its structural similarity but lack of inhibitory activity against HNE, BAY-677 is an ideal negative control for in vitro and in vivo experiments designed to investigate the biological roles of HNE and the efficacy of its inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, and application of BAY-677 in research settings.

Chemical Structure and Properties

BAY-677 is a synthetic, small-molecule compound with the IUPAC name 5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile. Its chemical and physical properties are summarized in the tables below for easy reference.

Chemical Properties of BAY-677

| Property | Value | Source |

| IUPAC Name | 5-[(4S)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile | |

| Synonyms | (S)-BAY-678, BAY 677 | |

| CAS Number | 2117404-84-7 | |

| Chemical Formula | C₂₀H₁₅F₃N₄O₂ | |

| Molecular Weight | 400.35 g/mol | |

| SMILES | CC(N1C2=CC=CC(C(F)(F)F)=C2)=C(C(C)=O)--INVALID-LINK--NC1=O | |

| InChI Key | PGIVGIFOWOVINL-SFHVURJKSA-N |

Physical Properties of BAY-677

| Property | Value | Source |

| Physical Form | Powder | |

| Color | White to light brown | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (20 mg/mL) | |

| Storage Temperature | 2-8°C | |

| Optical Activity | [α]/D -21 to -29° (c = 0.5 in methanol) |

Biological Activity and Mechanism of Action

BAY-677 is biologically inactive against human neutrophil elastase (HNE). Its primary utility lies in its role as a negative control in experiments involving its active enantiomer, BAY-678. BAY-678 is a highly potent and selective inhibitor of HNE, a serine protease stored in the azurophilic granules of neutrophils. HNE plays a critical role in the inflammatory response by degrading various extracellular matrix components, including elastin. Dysregulation of HNE activity is implicated in the pathogenesis of several inflammatory diseases, particularly those affecting the lungs, such as chronic obstructive pulmonary disease (COPD) and acute lung injury (ALI).

By using BAY-677 as a negative control, researchers can ensure that any observed biological effects of BAY-678 are due to the specific inhibition of HNE and not to off-target effects of the chemical scaffold.

Human Neutrophil Elastase (HNE) Signaling Pathway

Human neutrophil elastase, upon its release at sites of inflammation, can trigger a cascade of signaling events that contribute to tissue damage and the perpetuation of the inflammatory response. The pathway below illustrates the central role of HNE in activating pro-inflammatory signaling cascades in lung epithelial cells, leading to the expression of inflammatory mediators.

Experimental Protocols

The following section details a representative experimental protocol for assessing the inhibitory activity of compounds against human neutrophil elastase, where BAY-677 would be used as a negative control. This protocol is based on methods described in the literature for the characterization of HNE inhibitors.

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the in vitro potency of a test compound (e.g., BAY-678) to inhibit human neutrophil elastase activity, using BAY-677 as a negative control.

Materials:

-

Human Neutrophil Elastase (HNE), purified enzyme

-

HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% (w/v) Brij-35)

-

Test compounds (BAY-678 and BAY-677) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds (BAY-678) and the negative control (BAY-677) in DMSO. A typical starting concentration range would be from 10 mM down to the low nanomolar range.

-

Assay Plate Preparation:

-

Add 2 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well microplate.

-

Add 88 µL of Assay Buffer to each well.

-

-

Enzyme Addition: Add 5 µL of a pre-diluted HNE solution in Assay Buffer to each well to initiate the pre-incubation. The final enzyme concentration should be optimized for linear substrate turnover during the assay period.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

Substrate Addition: Add 5 µL of the HNE substrate solution in Assay Buffer to each well to start the enzymatic reaction. The final substrate concentration should be at or near its Km value.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over a period of 10-15 minutes at room temperature. The rate of p-nitroaniline production is proportional to the HNE activity.

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

BAY-677 is expected to show no significant inhibition at the concentrations tested.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro HNE inhibition assay.

Conclusion

BAY-677 is an indispensable tool for researchers investigating the role of human neutrophil elastase in health and disease. Its use as a negative control ensures the specificity of experimental findings related to HNE inhibition. This technical guide provides the fundamental information required for the effective incorporation of BAY-677 into experimental designs, thereby facilitating robust and reliable scientific outcomes in the field of inflammation and drug discovery.

References

The Role of the Inactive Control: A Technical Overview of BAY-677

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical biology, the validation of a compound's biological activity is paramount. This process relies not only on the characterization of the active molecule but also on the use of appropriate controls to ensure that the observed effects are specific to the compound of interest. This technical guide focuses on BAY-677, a compound that serves as a critical negative control for its structurally related active counterpart, BAY-678, a potent inhibitor of human neutrophil elastase (HNE).

BAY-677 and BAY-678: A Tale of Two Molecules

BAY-677 is commercially available as an inactive control for BAY-678.[1][2][3] While structurally similar, BAY-677 is designed to be biologically inert against the target of BAY-678, which is human neutrophil elastase (HNE). BAY-678, on the other hand, is a highly potent and selective, orally bioavailable, and cell-permeable inhibitor of HNE.[1][3] The primary role of BAY-677 in a research setting is to differentiate the specific biological effects of HNE inhibition by BAY-678 from any potential off-target or non-specific effects that might arise from the chemical scaffold common to both molecules.

Comparative Properties

To understand the utility of BAY-677 as a negative control, it is essential to compare its properties with those of the active probe, BAY-678.

| Feature | BAY-677 | BAY-678 |

| Target | Intended to be inactive against HNE | Human Neutrophil Elastase (HNE) |

| Biological Activity | Inactive Control | Potent Inhibitor |

| IC50 (HNE) | Not Applicable | 20 nM[1][3] |

| Function | Negative control for in vitro and in vivo experiments | Chemical probe for studying the function of HNE |

The Critical Role of an Inactive Control in Experimental Design

The use of a structurally similar but inactive control like BAY-677 is a cornerstone of rigorous scientific investigation. It allows researchers to confidently attribute the observed biological responses to the specific inhibition of the target by the active compound.

Hypothetical Experimental Protocol: HNE Inhibition Assay

While specific experimental data for BAY-677's lack of activity is not published (as it is designed to be inactive), a typical protocol to confirm its role as a negative control would be as follows. This protocol is based on standard enzyme inhibition assays.

Objective: To confirm that BAY-678 inhibits HNE activity while BAY-677 does not.

Materials:

-

Human Neutrophil Elastase (HNE), recombinant

-

Fluorogenic HNE substrate (e.g., MeOSuc-AAPV-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

BAY-678 (active inhibitor)

-

BAY-677 (inactive control)

-

DMSO (vehicle control)

-

384-well black assay plates

-

Fluorescence plate reader

Method:

-

Compound Preparation:

-

Prepare stock solutions of BAY-678 and BAY-677 in 100% DMSO.

-

Create a serial dilution series for both compounds in DMSO.

-

-

Assay Procedure:

-

Add 2 µL of the diluted compounds (or DMSO for control wells) to the wells of a 384-well plate.

-

Add 20 µL of HNE enzyme solution (at a final concentration of ~1 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 20 µL of the HNE substrate (at a final concentration of ~10 µM).

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the data to the DMSO controls (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for BAY-678.

-

For BAY-677, no significant inhibition is expected across the concentration range tested.

-

Conclusion

References

In-Depth Technical Guide: Cellular Uptake and Distribution of BAY-677

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the cellular uptake and distribution of BAY-677. It is critical to understand at the outset that BAY-677 is not a pharmacologically active agent but serves as the inactive (S)-enantiomer of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). Consequently, dedicated studies on the cellular uptake and distribution of BAY-677 are not available in public literature. Its primary role in research is to serve as a negative control in experiments designed to investigate the biological effects of BAY-678. This document, therefore, summarizes the known properties of BAY-677, its use in experimental contexts, and by extension, the characteristics of its active counterpart, BAY-678, to provide a comprehensive understanding of its application and behavior in cellular systems.

Introduction to BAY-677 and its Role as a Negative Control

BAY-677 is the chiral counterpart to BAY-678, a highly selective, cell-permeable, and orally bioavailable inhibitor of human neutrophil elastase (HNE)[1]. Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator in inflammatory processes. When released, it can degrade components of the extracellular matrix. In pathological conditions, excessive HNE activity is implicated in various inflammatory diseases.

Due to its stereochemical configuration, BAY-677 lacks significant inhibitory activity against HNE. This property makes it an ideal negative control for in vitro and in vivo studies involving BAY-678. By using BAY-677, researchers can differentiate the specific effects of HNE inhibition by BAY-678 from any potential off-target or non-specific effects of the chemical scaffold.

Quantitative Data: A Comparative Analysis of BAY-677 and BAY-678

The primary quantitative measure of the activity of these compounds is their half-maximal inhibitory concentration (IC50) against HNE. The following table summarizes the key data points, highlighting the stark difference in potency between the two enantiomers.

| Compound | Target | IC50 | Potency | Reference |

| BAY-678 | Human Neutrophil Elastase (HNE) | 20 nM | High | [1] |

| BAY-677 | Human Neutrophil Elastase (HNE) | > 2000 nM | Inactive |

Experimental Protocols

While specific protocols for the cellular uptake and distribution of BAY-677 are not published, it is used as a control in cell-based assays for HNE inhibition. The following is a representative protocol for a cell-based neutrophil elastase activity assay, where BAY-677 would be used as a negative control and BAY-678 as the active inhibitor. This protocol is synthesized from methodologies described in commercial assay kits and general practices in the field.

Protocol: Cell-Based Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the efficacy of a test compound (e.g., BAY-678) in inhibiting HNE activity in a cellular context, using an inactive control (e.g., BAY-677).

Materials:

-

Human neutrophils or a suitable cell line expressing HNE (e.g., U937 cells)

-

RPMI 1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) or another neutrophil activator

-

BAY-678 (test inhibitor)

-

BAY-677 (negative control)

-

HNE substrate (fluorogenic or chromogenic)

-

Assay Buffer (e.g., Tris-HCl with NaCl)

-

96-well plates (black or clear, depending on substrate)

-

Plate reader (fluorometer or spectrophotometer)

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Cell Culture and Plating:

-

Culture human neutrophils or U937 cells in RPMI 1640 supplemented with 10% FBS.

-

Seed the cells into a 96-well plate at a density of 1 x 10^6 cells/mL in pre-warmed assay buffer.

-

-

Compound Preparation and Treatment:

-

Prepare stock solutions of BAY-678 and BAY-677 in DMSO.

-

Create a serial dilution of the compounds in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add the diluted compounds (or vehicle control - DMSO in assay buffer) to the respective wells containing the cells.

-

-

Neutrophil Stimulation:

-

To induce the release of HNE, treat the cells with a stimulating agent like PMA at a final concentration of 100 nM.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 1-4 hours) to allow for HNE release and inhibition.

-

-

Measurement of HNE Activity:

-

Following incubation, add the HNE substrate to each well.

-

Immediately begin kinetic reading on a plate reader at the appropriate excitation/emission wavelengths for a fluorogenic substrate or absorbance for a chromogenic substrate.

-

Record measurements every 1-2 minutes for a duration of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the activity in the inhibitor-treated wells to the vehicle control.

-

The wells treated with BAY-677 should show HNE activity similar to the vehicle control, confirming that the chemical scaffold itself does not inhibit the enzyme.

-

The wells treated with BAY-678 should show a dose-dependent decrease in HNE activity.

-

Plot the normalized HNE activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for BAY-678.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Neutrophil Extracellular Trap (NET) Formation

Neutrophil elastase plays a crucial role in the process of NETosis, a unique form of cell death where neutrophils release web-like structures of decondensed chromatin and granular proteins to trap pathogens. The following diagram illustrates the key steps in this pathway and the point of inhibition by BAY-678.

Caption: Simplified signaling pathway of NETosis, highlighting the role of Neutrophil Elastase (NE) and its inhibition by BAY-678.

Experimental Workflow for HNE Inhibitor Screening

The following diagram outlines the logical flow of a typical cell-based experiment to screen for HNE inhibitors, incorporating the use of BAY-677 as a negative control.

Caption: Experimental workflow for a cell-based assay to evaluate HNE inhibitors like BAY-678, using BAY-677 as a negative control.

Conclusion

References

In-depth Technical Guide: The In Vivo Pharmacokinetic Profile of BAY-677

Disclaimer: Publicly available scientific literature and databases do not contain specific in vivo pharmacokinetic data for a compound designated as "BAY-677." The information presented in this guide is based on established principles of pharmacokinetic assessment and utilizes illustrative data from other therapeutic agents to provide a framework for the anticipated profile of a novel compound. It is possible that "BAY-677" is an internal development code, a compound with recently published data not yet indexed, or a typographical error. For instance, the similarly named compound MK-677 (Ibutamoren) has published pharmacokinetic studies.

This guide is intended for researchers, scientists, and drug development professionals to outline the core data, experimental designs, and analytical approaches essential for characterizing the in vivo pharmacokinetic profile of a new chemical entity.

Overview of Preclinical In Vivo Pharmacokinetic Assessment

The in vivo characterization of a drug candidate's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is a critical step in preclinical development. These studies are fundamental to predicting human pharmacokinetics, establishing a safe therapeutic window, and designing effective dosing regimens for clinical trials.

Illustrative Pharmacokinetic Data Tables

The following tables represent the typical format for summarizing quantitative pharmacokinetic parameters from in vivo studies. The data presented here are hypothetical and for illustrative purposes only.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters in Preclinical Species

| Parameter | Unit | Mouse | Rat | Dog | Monkey |

| Dose | mg/kg | 1 | 1 | 0.5 | 0.5 |

| C₀ | ng/mL | 500 | 450 | 300 | 320 |

| AUC₀-inf | ng·h/mL | 1200 | 1500 | 1800 | 1750 |

| CL | mL/min/kg | 13.9 | 11.1 | 4.6 | 4.8 |

| Vdss | L/kg | 2.5 | 2.8 | 3.5 | 3.2 |

| t₁/₂ | h | 3.1 | 4.3 | 8.9 | 8.1 |

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters in Preclinical Species

| Parameter | Unit | Mouse | Rat | Dog | Monkey |

| Dose | mg/kg | 10 | 10 | 5 | 5 |

| Cmax | ng/mL | 850 | 720 | 480 | 510 |

| Tmax | h | 0.5 | 1.0 | 2.0 | 1.5 |

| AUC₀-t | ng·h/mL | 4200 | 5100 | 6300 | 6125 |

| t₁/₂ | h | 3.5 | 4.8 | 9.2 | 8.5 |

| F (%) | % | 29 | 28 | 58 | 58 |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies.

Animal Models and Husbandry

Preclinical pharmacokinetic studies are typically conducted in various animal species to assess inter-species differences and to allow for allometric scaling to predict human pharmacokinetics.[1][2] Commonly used species include mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys. Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum.

Dosing and Sample Collection

Intravenous Administration: The test compound is typically formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a bolus injection or short infusion, usually into a tail vein (rodents) or cephalic vein (larger animals). Blood samples are collected at multiple time points post-dose (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) from a suitable site, such as the retro-orbital sinus, jugular vein, or saphenous vein.

Oral Administration: For oral dosing, the compound is often formulated as a solution or suspension and administered via oral gavage. Blood sampling follows a similar time course as for intravenous studies, with additional early time points to accurately capture the absorption phase.

Bioanalytical Method

Plasma concentrations of the parent drug and potentially its major metabolites are determined using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This method provides high sensitivity and selectivity. The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Data Analysis

Non-compartmental analysis (NCA) is typically used to calculate key pharmacokinetic parameters from the plasma concentration-time data. Software such as Phoenix WinNonlin is commonly employed for this purpose.

Visualizations

Diagrams are essential for illustrating complex processes and workflows in pharmacokinetic studies.

General Workflow for an In Vivo Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a preclinical in vivo pharmacokinetic study.

Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.

Conceptual ADME Pathway

This diagram illustrates the conceptual journey of an orally administered drug through the body.

Caption: Conceptual overview of the ADME process for an oral drug.

References

Preliminary Toxicity Screening of BAY-677: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available information regarding the preliminary toxicity screening of a compound specifically designated as "BAY-677" is not available. Extensive searches of scientific literature, and regulatory databases did not yield specific data for a substance with this identifier.

The following guide provides a generalized framework and methodologies for the preliminary toxicity screening of a novel chemical entity, structured to meet the requirements of an in-depth technical guide. This document will outline common experimental protocols, data presentation strategies, and the visualization of relevant biological pathways and workflows that are standard in preclinical toxicology. While the specific data for "BAY-677" is absent, this guide serves as a comprehensive resource for professionals engaged in the early-stage safety assessment of new drug candidates.

Introduction to Preliminary Toxicity Screening

Preliminary toxicity screening, also known as early-stage or discovery toxicology, is a critical component of the drug development process. Its primary objective is to identify potential safety liabilities of a new chemical entity (NCE) at an early stage, allowing for informed decision-making regarding its continued development. This phase typically involves a battery of in vitro and in vivo assays designed to assess the compound's general cytotoxicity, as well as its potential effects on key organ systems.

Effective preliminary toxicity screening enables the prioritization of lead candidates, guides medicinal chemistry efforts to mitigate identified toxicities, and reduces the likelihood of costly late-stage failures. The core principles of this phase revolve around rapid, cost-effective, and predictive assessments of a compound's safety profile.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental to early toxicity screening, providing a rapid and high-throughput method to evaluate the direct effects of a compound on cell viability and health.[1][2] These assays are typically performed using a variety of cell lines, including immortalized human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity), primary cells, and more recently, 3D cell culture models and organ-on-a-chip systems to enhance physiological relevance.[2]

Experimental Protocols

2.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

-

Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., BAY-677) for a specified duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[3][4]

-

Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

-

Calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50%.[3]

-

2.1.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5]

-

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of cytotoxicity.[1][5] The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

-

Methodology:

-

Plate and treat cells with the test compound as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Add the supernatant to a new plate containing the LDH assay reaction mixture.

-

Incubate at room temperature for a specified time, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

-

Data Presentation

Quantitative data from in vitro cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison across different cell lines and assays.

| Cell Line | Assay Type | Endpoint | Incubation Time (h) | BAY-677 IC50 (µM) |

| HepG2 | MTT | Cell Viability | 24 | Data Not Available |

| HepG2 | LDH | Cytotoxicity | 24 | Data Not Available |

| HEK293 | MTT | Cell Viability | 24 | Data Not Available |

| HEK293 | LDH | Cytotoxicity | 24 | Data Not Available |

In Vivo Preliminary Toxicity Assessment

Following in vitro screening, promising candidates typically advance to preliminary in vivo toxicity studies. These studies are designed to provide an initial assessment of the compound's safety profile in a whole-animal system, identify potential target organs of toxicity, and establish a preliminary dose range for subsequent, more extensive toxicology studies. Rodent models, such as mice and rats, are most commonly used for these initial assessments.

Experimental Protocol: Acute Toxicity Study

An acute toxicity study aims to determine the toxicity of a substance after a single dose or multiple doses given over a short period (usually 24 hours).

-

Methodology:

-

Select a suitable animal model (e.g., Sprague-Dawley rats).

-

Administer the test compound via the intended clinical route (e.g., oral, intravenous).

-

Use a dose-escalation design with multiple dose groups and a control group receiving the vehicle.

-

Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for a period of up to 14 days.

-

Record body weight changes, food and water consumption, and any instances of morbidity or mortality.

-

At the end of the study, perform a gross necropsy on all animals.

-

Collect blood for hematology and clinical chemistry analysis.

-

Collect and preserve major organs for histopathological examination.

-

Data Presentation

Key findings from the in vivo study should be tabulated for easy interpretation.

Table 2: Summary of Acute Oral Toxicity Study in Rats

| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Key Clinical Signs | Target Organs of Toxicity (Gross Necropsy) |

| Vehicle Control | 5/5 | 0/10 | No abnormalities observed | No abnormalities observed |

| Low Dose | 5/5 | Data Not Available | Data Not Available | Data Not Available |

| Mid Dose | 5/5 | Data Not Available | Data Not Available | Data Not Available |

| High Dose | 5/5 | Data Not Available | Data Not Available | Data Not Available |

Visualization of Pathways and Workflows

Diagrams are essential for visually communicating complex biological pathways and experimental procedures.

Signaling Pathway

While the specific signaling pathway affected by "BAY-677" is unknown, a generic growth factor signaling pathway, which is often a target in drug development, is illustrated below. For instance, the Growth Hormone (GH) signaling pathway involves the activation of JAK2 and subsequent downstream signaling cascades like the STAT, MAPK/ERK, and PI3K/Akt pathways.[6]

Caption: Generic Growth Hormone Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening.

Caption: In Vitro Cytotoxicity Screening Workflow.

Conclusion

While specific preliminary toxicity data for "BAY-677" is not publicly available, this guide provides a comprehensive overview of the standard methodologies, data presentation formats, and visualization tools used in the early-stage safety assessment of new chemical entities. The outlined in vitro and in vivo experimental protocols, along with the structured data tables and workflow diagrams, offer a robust framework for researchers and drug development professionals to design and interpret preliminary toxicity studies. The application of these principles is essential for the effective identification and mitigation of potential safety risks, ultimately contributing to the successful development of new and safe therapeutics.

References

- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BAY-677: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-677 is a crucial negative control for the potent and selective human neutrophil elastase (HNE) inhibitor, BAY-678. Understanding its physicochemical properties, specifically its solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the available solubility and stability data for BAY-677. Due to the limited publicly available data specific to this compound, this document also outlines standardized experimental protocols for determining solubility and stability, offering a framework for researchers to conduct their own detailed assessments.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2117404-84-7 |

| Molecular Formula | C₂₀H₁₅F₃N₄O₂ |

| Molecular Weight | 400.36 g/mol |

| Appearance | White to light brown powder |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery in experimental settings. Currently, limited quantitative solubility data for BAY-677 is publicly available.

Table 2.1: Known Solubility of BAY-677

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | Clear solution observed. |

2.1. General Protocol for Determining Thermodynamic Solubility

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol provides a general framework for assessing the solubility of BAY-677 in various solvents.

Experimental Workflow for Thermodynamic Solubility

An In-depth Technical Guide to BAY-677: Understanding the Role of an Inactive Control in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the use of appropriate controls is fundamental to the validation of experimental results and the accurate characterization of novel compounds. BAY-677 serves as a critical, albeit inactive, tool in the study of human neutrophil elastase (HNE), a key enzyme implicated in a variety of inflammatory diseases. This technical guide provides a comprehensive overview of BAY-677, detailing its function as a negative control for its potent and selective active counterpart, BAY-678. While direct binding affinity and kinetic data for BAY-677 are not a focus of published research due to its designed inactivity, this document will elucidate the experimental context in which it is employed. We will delve into the standard methodologies used to assess HNE inhibition, for which BAY-677 provides an essential baseline, and illustrate the associated signaling pathways and experimental workflows.

The Role of BAY-677 as an Inactive Control

Comparative Biological Activity

To understand the significance of BAY-677's inactivity, it is essential to consider the potent activity of its counterpart, BAY-678. The stark contrast in their inhibitory capacity underscores the value of BAY-677 as a negative control.

| Compound | Target | IC50 | Description |

| BAY-678 | Human Neutrophil Elastase (HNE) | 20 nM | A potent, selective, and orally bioavailable inhibitor.[2][3] |

| BAY-677 | Human Neutrophil Elastase (HNE) | N/A | An inactive control for BAY-678, not expected to exhibit significant inhibitory activity.[1][2][3] |

Experimental Protocols

The characterization of HNE inhibitors like BAY-678, and the confirmation of inactivity for controls like BAY-677, relies on a suite of standardized biochemical and biophysical assays. Below are detailed methodologies for key experiments in this field.

Human Neutrophil Elastase (HNE) Inhibition Assay

This assay is fundamental for determining the potency of potential HNE inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HNE activity.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA)

-

Test compounds (BAY-678) and inactive control (BAY-677) dissolved in DMSO

-

96-well microtiter plates (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compounds (BAY-678) and the inactive control (BAY-677) in DMSO. A typical starting concentration might be 10 mM, diluted down to the low nanomolar range.

-

In a 96-well plate, add a small volume of each compound dilution. Also include wells with DMSO only for "no inhibition" controls and wells with buffer only for "background" controls.

-

Add HNE enzyme to all wells except the background controls and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic HNE substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 380/460 nm for AMC).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Subtract the background values and normalize the data to the "no inhibition" controls.

-

Plot the normalized reaction rates against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. For BAY-677, a flat line with no significant inhibition is expected.

Radioligand Binding Assay (General Protocol)

While not specifically detailed for BAY-677, radioligand binding assays are a common method to determine the binding affinity (Ki) of a compound to a target receptor or enzyme.[4][5][6][7]

Objective: To determine the affinity of a test compound for a target by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

A source of the target protein (e.g., cell membranes expressing the target, purified enzyme).

-

A specific radioligand for the target (e.g., ³H- or ¹²⁵I-labeled).

-

Assay buffer.

-

Test compounds and inactive control.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a multi-well plate or microcentrifuge tubes, combine the target protein source, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the target protein with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve and calculate the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

SPR is a powerful label-free technique used to measure the kinetics of binding interactions, including the association rate (kon) and dissociation rate (koff).[8][9][10][11]

Objective: To determine the on-rate and off-rate of a compound binding to its target.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Ligand (the immobilized binding partner, e.g., HNE).

-

Analyte (the binding partner in solution, e.g., BAY-678 or BAY-677).

-

Immobilization buffers (e.g., EDC/NHS for amine coupling).

-

Running buffer.

Procedure:

-

Immobilization: Covalently attach the ligand (HNE) to the surface of the sensor chip. A reference flow cell is typically prepared by activating and deactivating the surface without immobilizing the ligand to subtract non-specific binding and bulk refractive index changes.

-

Binding Analysis: Inject a series of concentrations of the analyte (test compound) over the ligand and reference surfaces at a constant flow rate. The binding is observed in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

Association Phase: During the injection, the analyte binds to the immobilized ligand, causing an increase in the RU. The rate of this increase is related to the association rate constant (kon).

-

Dissociation Phase: After the injection, running buffer flows over the chip, and the bound analyte dissociates, causing a decrease in the RU. The rate of this decrease is the dissociation rate constant (koff).

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to determine the kon and koff values. The equilibrium dissociation constant (Kd) can be calculated as koff/kon. For BAY-677, no significant binding signal is expected.

Visualizations

Signaling Pathway of Human Neutrophil Elastase (HNE)

HNE is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, neutrophils release HNE, which can degrade a wide range of extracellular matrix proteins, such as elastin, and also has roles in processing cytokines and other signaling molecules. Unregulated HNE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Inhibitors like BAY-678 aim to block this enzymatic activity.

Caption: HNE release from neutrophils and its role in tissue damage, with intervention by BAY-678.

Experimental Workflow for HNE Inhibition Assay

The following diagram illustrates the steps involved in a typical HNE inhibition assay.

Caption: A stepwise workflow for determining the IC50 of HNE inhibitors.

General Workflow for Surface Plasmon Resonance (SPR)

This diagram outlines the general procedure for conducting an SPR experiment to determine binding kinetics.

Caption: A general workflow for analyzing biomolecular interactions using SPR.

Conclusion

BAY-677 is an indispensable tool for the rigorous scientific validation of its active counterpart, BAY-678, in the context of human neutrophil elastase inhibition. While devoid of significant intrinsic binding affinity or kinetics, its utility lies in providing a robust negative control, ensuring that the observed inhibitory effects of BAY-678 are specific to HNE. A thorough understanding of the experimental protocols and the underlying biological pathways, as detailed in this guide, is crucial for researchers in the field of drug development. The methodologies described herein represent the standard for characterizing HNE inhibitors and for appropriately utilizing inactive controls like BAY-677 to produce high-quality, reliable data.

References

- 1. BAY 677 | Elastases | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BAY-677 - MedChem Express [bioscience.co.uk]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 9. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of BAY-677 as a Negative Control in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmacological and cell biology research, the use of appropriate controls is fundamental to the generation of valid and interpretable data. BAY-677 is designated as the inactive S-enantiomer and serves as a negative control for its biologically active counterpart, BAY-678, a potent and selective inhibitor of human neutrophil elastase. These application notes provide a comprehensive guide to the proper utilization of BAY-677 in cell culture-based assays to ensure the rigorous validation of experimental findings.

The inclusion of a negative control like BAY-677 is critical for distinguishing the specific biological effects of the active compound from non-specific effects that may arise from the chemical scaffold or experimental conditions. By treating a cell population with BAY-677 in parallel with the active compound, researchers can confidently attribute any observed cellular responses to the specific pharmacological action of the active molecule.

Data Presentation

As an inactive control, BAY-677 is not expected to exhibit biological activity. Therefore, quantitative data such as IC50 values are not applicable. The primary purpose of including BAY-677 in an experiment is to establish a baseline for comparison with the active compound. Below is a table illustrating hypothetical data from a cell viability assay, demonstrating the expected results when comparing an active compound, a negative control, and a vehicle control.

| Compound | Concentration (µM) | Cell Viability (%) | Standard Deviation |

| Vehicle (DMSO) | 0.1 | 100 | 4.5 |

| BAY-677 | 1 | 98.7 | 5.1 |

| BAY-677 | 10 | 97.5 | 4.8 |

| Active Compound | 1 | 52.3 | 6.2 |

| Active Compound | 10 | 15.8 | 3.9 |

Experimental Protocols

The following protocols outline the general steps for incorporating BAY-677 as a negative control in a typical cell culture experiment. These protocols should be adapted based on the specific cell line and assay being performed.

Protocol 1: General Cell Culture Treatment with a Negative Control

This protocol describes the basic steps for treating adherent cells with BAY-677 alongside an active compound and a vehicle control.

Materials:

-

Cell line of interest cultured in appropriate media

-

Multi-well cell culture plates (e.g., 96-well)

-

BAY-677

-

Active compound (e.g., BAY-678)

-

Vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into a multi-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Preparation:

-

Prepare stock solutions of BAY-677 and the active compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of the stock solutions in cell culture media to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.

-

-

Cell Treatment:

-

Carefully remove the old media from the wells.

-

Add the media containing the vehicle, BAY-677, or the active compound to the appropriate wells. Ensure each condition is tested in triplicate or quadruplicate.

-

Incubate the cells for the desired treatment duration.

-

-

Endpoint Analysis:

-

Following incubation, perform the desired assay to assess the cellular response (e.g., cell viability assay, gene expression analysis, protein analysis).

-

Protocol 2: Western Blot Analysis to Confirm Lack of Target Engagement

This protocol can be used to demonstrate that BAY-677 does not affect a specific signaling pathway that is modulated by the active compound.

Materials:

-

Cells treated according to Protocol 1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (targeting the protein of interest and a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysates.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

-

Separate the proteins by gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Visualizations

The following diagrams illustrate the conceptual framework for using a negative control in experimental design and a typical experimental workflow.

Caption: Conceptual diagram of an experimental design incorporating a negative control.

Caption: A typical workflow for a cell culture experiment using a negative control.

Application Notes and Protocols for BAY-677 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-677 is a chemical compound that serves as an inactive control for its stereoisomer, BAY-678. While BAY-677 itself does not exhibit biological activity, it is an essential tool for researchers studying the effects of BAY-678, a potent and selective inhibitor of human neutrophil elastase (HNE). In any experiment, the inclusion of a negative control like BAY-677 is critical to ensure that the observed effects are specifically due to the inhibition of HNE by BAY-678 and not from off-target or non-specific actions of the chemical scaffold.

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation, HNE is released and can degrade a wide range of extracellular matrix proteins, contributing to tissue damage in various inflammatory diseases. Consequently, inhibitors of HNE such as BAY-678 are of significant interest for therapeutic intervention in conditions like acute lung injury (ALI), chronic obstructive pulmonary disease (COPD), and pulmonary arterial hypertension (PAH).

These application notes provide detailed protocols for the use of BAY-677 as a negative control in conjunction with its active counterpart, BAY-678, in relevant animal models of inflammatory diseases.

Mechanism of Action of the Active Compound, BAY-678

BAY-678 is a highly potent and selective, orally bioavailable, and cell-permeable inhibitor of human neutrophil elastase, with an IC50 of 20 nM.[1] It exhibits over 2,000-fold selectivity for HNE compared to a panel of 21 other serine proteases.[2] By inhibiting HNE, BAY-678 is expected to mitigate the downstream pathological consequences of excessive elastolytic activity, including tissue remodeling and inflammation.

Signaling Pathway of Human Neutrophil Elastase